molecular formula C18H19N3O3S B4126734 1-(2-Methoxy-4-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

1-(2-Methoxy-4-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

Cat. No.: B4126734
M. Wt: 357.4 g/mol
InChI Key: HLGBYTASZVOVNI-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea typically involves the reaction of 2-methoxy-4-nitroaniline with 1,2,3,4-tetrahydro-1-naphthyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-methoxy-4-aminophenyl derivative.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Corresponding amine and isothiocyanate.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and methoxy groups can play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea
  • N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea
  • N-(2-methoxy-4-nitrophenyl)-N’-(phenyl)thiourea

Uniqueness

N-(2-methoxy-4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, as well as the tetrahydronaphthyl moiety

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-24-17-11-13(21(22)23)9-10-16(17)20-18(25)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-3,5,7,9-11,15H,4,6,8H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGBYTASZVOVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methoxy-4-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
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1-(2-Methoxy-4-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
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1-(2-Methoxy-4-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

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